5-Chloro-1,1-dioxo-isothiazol-3-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C3H2ClNO3S |
|---|---|
Molecular Weight |
167.57 g/mol |
IUPAC Name |
5-chloro-1,1-dioxo-1,2-thiazol-3-one |
InChI |
InChI=1S/C3H2ClNO3S/c4-2-1-3(6)5-9(2,7)8/h1H,(H,5,6) |
InChI Key |
BFKRJHSJQOKLOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(S(=O)(=O)NC1=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 1,1 Dioxo Isothiazol 3 One
Regioselective Synthesis
Regioselectivity is a critical consideration when introducing substituents, especially on the nitrogen atom of the heterocyclic ring. The principles governing the regioselective N-alkylation of related heterocyclic systems, such as indazoles and 1,3-azoles, can provide valuable insights. beilstein-journals.orgresearchgate.netsci-hub.se In these systems, the regiochemical outcome of N-alkylation is often dictated by factors including the choice of base, solvent, and the electronic and steric nature of the substituents already present on the ring. For instance, the use of different bases can lead to the preferential formation of one regioisomer over another.
In the context of 5-Chloro-1,1-dioxo-isothiazol-3-one derivatives, the nitrogen atom is part of a sulfonamide moiety, which influences its nucleophilicity. The regioselective N-alkylation would likely proceed via deprotonation of the N-H bond followed by reaction with an electrophile. The conditions for this reaction would need to be carefully optimized to ensure selective substitution at the nitrogen versus potential side reactions at other sites. A multi-component protocol for the synthesis of a library of triazole-containing isothiazolidine (B1259544) 1,1-dioxides highlights a method for the diversification of the core structure, which could be adapted for regioselective derivatization. nih.gov
Stereoselective Synthesis
The introduction of chiral centers into derivatives of this compound necessitates stereoselective synthetic methods. While direct asymmetric syntheses of the target molecule are not extensively reported, strategies from related heterocyclic chemistry can be extrapolated.
Asymmetric synthesis of related compounds such as oxazolidin-2-ones has been achieved through methods like asymmetric aldol (B89426) reactions followed by a Curtius rearrangement. nih.gov The use of chiral auxiliaries or chiral catalysts is a common strategy to induce stereoselectivity. For derivatives of this compound, a potential approach could involve the use of a chiral starting material, such as an enantiomerically pure amino acid, in a synthetic route similar to the one employing vinyl sulfonamides. researchgate.net
Another strategy involves the stereoselective synthesis of precursors which are then converted to the desired isothiazolidine-1,1-dioxide. For example, stereoselective methods for the synthesis of substituted isoindolines have been developed, which could serve as a conceptual basis for creating stereocenters in related heterocyclic systems. rsc.org
The following table summarizes key considerations for the selective synthesis of derivatives.
| Selectivity | Approach | Key Factors | Related System Examples | Reference(s) |
| Regioselective | N-Alkylation | Base, Solvent, Substituents | Indazoles, 1,3-Azoles | beilstein-journals.orgresearchgate.netsci-hub.se |
| Regioselective | Multi-component reactions | Reaction design | Triazole-isothiazolidine 1,1-dioxides | nih.gov |
| Stereoselective | Asymmetric catalysis/reactions | Chiral catalysts, Asymmetric aldol | Oxazolidin-2-ones | nih.gov |
| Stereoselective | Use of chiral pool | Enantiopure starting materials | Isothiazolidine-1,1-dioxide-3-carboxylates from amino acids | researchgate.net |
Chemical Reactivity and Transformations of 5 Chloro 1,1 Dioxo Isothiazol 3 One
Electrophilic and Nucleophilic Reactions of the Isothiazolone (B3347624) Ring
The chemical behavior of the isothiazolone core is characterized by its susceptibility to both electrophilic and nucleophilic attack, leading to a variety of transformations.
Ring-Opening and Ring-Closing Reaction Mechanisms of 5-Chloro-1,1-dioxo-isothiazol-3-one
The stability of the isothiazolone ring is influenced by factors such as pH and the presence of nucleophiles. nih.gov In aqueous systems, the ring can undergo opening upon interaction with nucleophiles like thiols, amines, and sulfides. nih.gov This process is initiated by nucleophilic attack on the electron-deficient sulfur atom of the N-S bond, leading to the cleavage of this bond and subsequent ring-opening. nih.govnih.govresearchgate.net For some isothiazolones, this results in the formation of a mercaptoacrylamide intermediate. nih.gov The presence of a chlorine substituent at the 5-position can enhance the reactivity towards thiols and promote ring-opening. nih.gov
Ring-closing reactions are fundamental to the synthesis of the isothiazolone core. A common industrial method involves the ring-closure of 3-mercaptopropanamides, which are typically generated from acrylic acid. wikipedia.org This cyclization is often achieved through chlorination or oxidation of the corresponding 3-sulfanylpropanamide. wikipedia.org Another established method is the chlorine-induced oxidative cyclization of 3,3′-dithiodipropioamides. nih.gov More contemporary approaches include ring-closing metathesis (RCM), a powerful technique for forming cyclic molecules. numberanalytics.comnih.govnih.gov RCM utilizes transition metal catalysts, such as Grubbs' catalyst, to facilitate the intramolecular metathesis of a diene, yielding a cyclic alkene and ethylene. numberanalytics.com
| Reaction Type | Key Features | Influencing Factors | Example Intermediate/Product |
| Ring-Opening | Nucleophilic attack on the sulfur atom, cleavage of the N-S bond. nih.govnih.govresearchgate.net | pH, presence of nucleophiles (e.g., thiols, amines). nih.gov | Mercaptoacrylamide. nih.gov |
| Ring-Closing | Formation of the isothiazolone ring from acyclic precursors. | Use of chlorinating agents (e.g., sulfuryl chloride) or oxidative conditions. nih.govwikipedia.org | Isothiazolone core. |
Halogenation and Related Substitution Reactions on the Isothiazolone Core
Halogenation is a key reaction for modifying the isothiazolone core. wikipedia.org The introduction of halogen atoms can significantly influence the compound's biological activity. nih.gov For instance, the presence of a chlorine atom at the 5-position of the isothiazolinone ring has been shown to improve biocidal activity. nih.gov
The halogenation of saturated hydrocarbons typically proceeds via a free-radical mechanism. wikipedia.org In the context of isothiazolones, chlorination can be achieved using reagents like sulfuryl chloride. nih.govgoogle.com The regiochemistry of these reactions is crucial, as the position of the halogen substituent can dramatically alter the molecule's properties. For example, the synthesis of 5-chloro isothiazolones may require the introduction of the chlorine atom prior to the cyclization step. nih.gov
Substitution reactions on the isothiazolone core are not limited to halogenation. Nucleophilic aromatic substitution (SNAr) is a well-documented process for replacing substituents on heterocyclic rings. nih.gov While the primary focus of this article is on this compound, it is worth noting that in related heterocyclic systems like 2,4-dichloroquinazoline, the chlorine at the 4-position is readily displaced by amine nucleophiles. nih.gov This suggests that the chloro-substituted position on the isothiazolone ring could also be a target for nucleophilic substitution.
Reactions Involving the Sulfonyl Group of this compound
The sulfonyl group (SO2) is a prominent feature of this compound, significantly influencing its chemical properties. The sulfur atom in the sulfonyl group is in a high oxidation state, making it electrophilic.
Reactions involving the sulfonyl group can lead to the formation of various derivatives. For instance, alcohols can be "activated" by reacting them with sulfonyl chlorides to form sulfonate esters, which are excellent leaving groups in subsequent substitution or elimination reactions. youtube.com This transformation proceeds via nucleophilic attack of the alcohol on the sulfur atom of the sulfonyl chloride. youtube.com While this is a general reaction of sulfonyl chlorides, the reactivity of the sulfonyl group within the constrained isothiazolone ring might exhibit unique characteristics.
Furthermore, the sulfonyl group plays a role in the synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles through the reaction of acrylic acid thioamides with iminoiodinanes. nih.govresearchgate.net This reaction involves the formation of a bond between the sulfur atom and the nitrogen of the iminoiodinane. nih.gov
| Reactant | Reagent | Product Type | Key Aspect of Sulfonyl Group Reactivity |
| Alcohol | Sulfonyl chloride | Sulfonate ester | Electrophilicity of the sulfur atom. youtube.com |
| Acrylic acid thioamide | Iminoiodinane | N-sulfonyl-2,3-dihydro-1,2-thiazole | Participation in S-N bond formation. nih.gov |
Derivatization and Functionalization Strategies of this compound
The chemical scaffold of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide array of new compounds with potentially interesting properties.
Modifications at the Chloro-Substituted Position
The chlorine atom at the 5-position represents a key site for functionalization. Nucleophilic substitution reactions can be employed to replace the chlorine with other functional groups. In related heterocyclic systems, such as 4-chloro-8-methylquinolin-2(1H)-one, the 4-chloro group readily undergoes nucleophilic substitution with various nucleophiles, including thiols, hydrazines, and amines. mdpi.com This suggests that similar transformations could be applied to this compound to introduce diverse substituents at the C5 position. The success of such reactions often depends on the nature of the leaving group and the nucleophile. mdpi.com
Reactions at the Ketone and Nitrogen Atoms of the Isothiazolone Ring
The ketone (carbonyl) and nitrogen atoms of the isothiazolone ring are also amenable to a variety of chemical modifications. The carbonyl group can react with nitrogen-based nucleophiles, such as primary amines, to form imines (Schiff bases). libretexts.orgyoutube.comyoutube.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The pH of the reaction is a critical parameter, as both very low and very high pH can hinder the reaction rate. libretexts.org
The nitrogen atom of the isothiazolone ring can be functionalized through reactions like N-alkylation or N-acylation. The synthesis of N-substituted isothiazolones is a common strategy for creating biologically active molecules. nih.gov For instance, N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have been synthesized and shown to possess antiproliferative activity. nih.gov These syntheses often involve the reaction of a hydrazide with an appropriate aldehyde or ketone.
| Reaction Site | Reagent Type | Product Type | Reaction Example |
| C5-Chloro position | Nucleophiles (e.g., amines, thiols) | 5-substituted isothiazolones | Nucleophilic substitution of the chlorine atom. mdpi.com |
| C3-Ketone | Primary amines | Imines (Schiff bases) | Condensation reaction with elimination of water. libretexts.org |
| N-atom | Alkylating/acylating agents | N-substituted isothiazolones | N-alkylation or N-acylation. nih.govnih.gov |
Structure-Reactivity Relationships in this compound Analogues
The reactivity of the isothiazole (B42339) ring system is significantly influenced by the nature and position of its substituents. In the case of this compound and its analogues, the presence of the strongly electron-withdrawing sulfonyl group (1,1-dioxo) and the halogen at the C-5 position are pivotal in dictating the molecule's chemical behavior. The interplay of these features with other substituents on the ring gives rise to distinct structure-reactivity relationships, primarily governing the susceptibility of the heterocyclic ring to nucleophilic attack.
The isothiazole ring itself is an aromatic system. medwinpublishers.com However, oxidation of the sulfur atom to a sulfoxide (B87167) or a sulfone (1,1-dioxide) drastically alters the electronic properties of the ring. The resulting S,S-dioxide moiety is a powerful electron-withdrawing group, which activates the ring towards nucleophilic substitution reactions, a type of reaction that is typically challenging for electron-rich aromatic systems. thieme-connect.comwikipedia.orgnih.govlibretexts.org This activation is a cornerstone of the reactivity of this compound analogues.
Research into the reactivity of substituted isothiazole 1,1-dioxides has revealed that the presence of a leaving group, such as a halogen, at the C-5 position is a critical determinant of the reaction pathway. For instance, studies on 3-aminosubstituted-5-chloroisothiazole dioxides have shown that they readily undergo reactions with a variety of nucleophiles, including those based on sulfur, nitrogen, and oxygen. nih.gov The reaction proceeds via an addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution (SNAr). nih.gov In this mechanism, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the chloro group at C-5), leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. libretexts.org The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the 5-substituted product.
The importance of the substituent at the C-5 position is starkly highlighted when comparing the reactivity of 5-chloro analogues with their unsubstituted counterparts. The 3-amino-4,5-unsubstituted isothiazole dioxide system displays a significantly different reactivity profile. It reacts readily with sulfur nucleophiles but not with nitrogen or oxygen nucleophiles. nih.gov Furthermore, this reaction proceeds through a Michael addition pathway, resulting in 4,5-dihydro-5-sulfanyl derivatives, rather than a substitution at the C-5 position. nih.gov This demonstrates that the chloro group at C-5 is essential for facilitating the addition-elimination substitution pathway with a broader range of nucleophiles.
The position of the halogen substituent is also crucial. A study involving 3-alkylamino-4-bromo-isothiazole 1,1-dioxide indicated that it behaves similarly to the 5-chloro analogue, reacting with S-, N-, and O-nucleophiles to afford the corresponding substituted products. nih.gov This suggests that the activating effect is not limited to a chloro group and that other halogens at positions that can stabilize the negative charge of the Meisenheimer intermediate will also promote nucleophilic substitution. The stability of this intermediate is enhanced when electron-withdrawing groups are positioned ortho or para to the site of nucleophilic attack. libretexts.org
The nature of other substituents on the isothiazole 1,1-dioxide ring also modulates its reactivity. For example, the reactions of isothiazole 1,1-dioxides bearing different substituents at the C-5 position with sodium azide (B81097) have been reported to yield various products, indicating that the substituent directly influences the reaction's outcome. medwinpublishers.com
The table below summarizes the observed reactivity patterns for different analogues of isothiazole 1,1-dioxide, highlighting the influence of the substituent at the C-5 position.
| Analogue Type | Reaction with S-nucleophiles | Reaction with N-nucleophiles | Reaction with O-nucleophiles | Reaction Mechanism |
|---|---|---|---|---|
| 3-Amino-5-chloro-isothiazole 1,1-dioxide | Substitution | Substitution | Substitution | Addition-Elimination (SNAr) |
| 3-Amino-4,5-unsubstituted-isothiazole 1,1-dioxide | Addition | No Reaction | No Reaction | Michael Addition |
| 3-Alkylamino-4-bromo-isothiazole 1,1-dioxide | Substitution | Substitution | Substitution | Addition-Elimination (SNAr) |
Advanced Spectroscopic and Computational Investigations of 5 Chloro 1,1 Dioxo Isothiazol 3 One
Elucidation of Reaction Mechanisms Through Spectroscopic Techniques
Spectroscopic methods are indispensable tools for monitoring the progress of chemical reactions and identifying transient species. In the context of 5-Chloro-1,1-dioxo-isothiazol-3-one chemistry, in situ Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are particularly powerful.
In situ NMR spectroscopy allows for the real-time observation of chemical transformations within the NMR tube, providing kinetic and mechanistic data. jhu.edu The progress of reactions involving isothiazole (B42339) derivatives can be monitored by acquiring a series of ¹H and ¹³C NMR spectra over time. nih.gov For instance, the reaction of a 5-substituted isothiazole-1,1-dioxide with a nucleophile can be followed by observing the disappearance of the reactant signals and the appearance of product signals. researchgate.net The chemical shifts of the protons and carbons in the isothiazole ring are sensitive to the electronic environment, and changes in these shifts can provide information about the reaction intermediates and transition states. mdpi.comnih.gov
A typical setup for in situ NMR reaction monitoring involves preparing the reaction mixture in a deuterated solvent and acquiring spectra at regular intervals. jhu.edu The data can be used to generate concentration profiles of reactants, intermediates, and products, from which reaction rates and mechanisms can be deduced.
Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Isothiazole Derivatives
| Compound | H-3 | H-4 | H-5 | Reference |
| Isothiazole | 8.53 | 7.28 | 8.73 | wikipedia.org |
| 3-Methylisothiazole | - | 7.15 | 8.58 | rsc.org |
| 4-Methylisothiazole | 8.41 | - | 8.61 | rsc.org |
| 5-Methylisothiazole | 8.39 | 7.07 | - | rsc.org |
This table is for illustrative purposes and actual values may vary depending on the solvent and other experimental conditions.
Mass spectrometry (MS) is a highly sensitive technique used to detect and identify reaction intermediates, even those present in very low concentrations. nih.gov Electrospray ionization (ESI-MS) is particularly well-suited for studying charged intermediates in solution. nih.govrsc.org In the study of isothiazole chemistry, MS can be used to identify transient species formed during reactions, providing crucial evidence for proposed reaction mechanisms.
For example, in the advanced oxidation of 2-methylbenzoisothiazol-3-one, a related compound, real-time mass spectrometry has been used to detect and structurally characterize several short-lived reaction intermediates. nih.gov This was achieved using a direct laser desorption/ionization method coupled with high-resolution tandem mass spectrometry. nih.gov The elemental compositions of the detected ions were determined, and their structures were elucidated through collision-activated dissociation (CAD) experiments, supported by quantum chemical calculations. nih.gov
Table 2: Intermediates Identified by Mass Spectrometry in the Oxidation of 2-Methylbenzoisothiazol-3-one nih.gov
| Ion Mode | Intermediate |
| Positive | 2-methylbenzo[d]isothiazol-3(2H)-one 1-oxide |
| Positive | N-methylsaccharine |
| Positive | 2-(methylcarbamoyl)benzenesulfonic acid |
| Negative | 1-hydroxy-2-methyl-1,2-dihydro-3H-1λ⁴-benzo[d]isothiazol-3-one |
| Negative | 2-(methylcarbamoyl)benzenesulfinic acid |
| Negative | 2-(dihydroxy(oxo)-λ⁶-sulfaneyl)-N-methylbenzamide |
X-ray Crystallography and Solid-State Structural Analysis of this compound and its Derivatives
For instance, the crystal structure of 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide was determined, providing detailed information about its molecular geometry. researchgate.net Such studies are crucial for understanding structure-activity relationships and for the design of new materials with specific properties. medwinpublishers.com
Computational Chemistry and Theoretical Studies on this compound
Computational chemistry provides a powerful complement to experimental studies, offering insights into the electronic structure, bonding, and reactivity of molecules.
Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to investigate the electronic structure and bonding in this compound. researchgate.net These studies can provide information on net atomic charges, dipole moments, and the energies of molecular orbitals (HOMO and LUMO), which are important for understanding the molecule's reactivity. researchgate.net For example, a study on isoxazole (B147169) and isothiazole derivatives using the PM3 method and DFT reported on net charges, bond lengths, and other electronic properties. researchgate.net The isothiazole ring is considered an aromatic system, and computational studies can quantify its degree of aromaticity. medwinpublishers.com
Table 3: Calculated Net Charges on Atoms in Isothiazole Derivatives researchgate.net
| Atom | Compound 1 | Compound 2 | Compound 3 | Compound 4 | Compound 5 | Compound 6 | Compound 7 | Compound 8 |
| Sulphur | 0.2885 | 0.2835 | 0.2898 | 0.2731 | 0.2896 | 0.2746 | 0.2654 | 0.2799 |
| Nitrogen | -0.1855 | -0.1829 | -0.1842 | -0.1847 | -0.1907 | -0.1921 | -0.1799 | -0.1949 |
| C-3 | -0.2921 | -0.2901 | -0.3047 | -0.2468 | -0.0315 | -0.2483 | -0.2488 | -0.023 |
| C-4 | -0.0592 | -0.0364 | -0.0542 | -0.0518 | -0.1425 | -0.0295 | -0.0529 | -0.153 |
| C-5 | -0.1785 | -0.1770 | -0.1498 | -0.1924 | -0.3041 | -0.1848 | -0.1611 | -0.259 |
Data from a study on various isothiazole derivatives, illustrating the distribution of electron density.
Quantum mechanical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways, transition state structures, and activation energies. rsc.org For isothiazoles, theoretical studies have been conducted to understand photochemical isomerization reactions. rsc.org These studies use methods like the Complete Active Space Self-Consistent Field (CASSCF) to investigate different reaction mechanisms, such as internal cyclization-isomerization, ring contraction-ring expansion, and direct routes. rsc.org By calculating the energies of intermediates and transition structures, the most plausible reaction pathway can be identified. rsc.org
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could provide critical insights into its behavior in various chemical environments.
Interactions with Solvents: MD simulations would be instrumental in understanding how this compound interacts with different solvents at a molecular level. This would involve analyzing the radial distribution functions to understand the solvation shell structure and calculating the interaction energies to determine the strength of solute-solvent interactions. However, at present, there are no specific studies or data tables available in the public domain that detail the molecular dynamics of this compound in different solvents.
Interactions with Catalysts: In the context of catalysis, MD simulations could elucidate the mechanism of interaction between this compound and a potential catalyst. This would involve mapping the binding modes, calculating binding free energies, and observing any conformational changes in the molecule or the catalyst upon interaction. Such studies are crucial for designing more efficient catalytic processes. Unfortunately, specific research detailing these interactions for this compound has not been identified.
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational chemistry plays a vital role in predicting the spectroscopic properties and understanding the conformational landscape of molecules.
Prediction of Spectroscopic Parameters: Theoretical calculations, particularly using Density Functional Theory (DFT), are commonly employed to predict various spectroscopic parameters. nih.gov For this compound, these calculations could provide predicted values for:
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would be invaluable for the structural confirmation of the molecule.
Vibrational Frequencies: Predicted IR and Raman spectra can aid in the assignment of experimental vibrational bands to specific molecular motions.
Electronic Transitions: Time-dependent DFT (TD-DFT) can predict UV-Visible absorption spectra, providing information about the electronic structure and transitions within the molecule.
Despite the potential of these methods, specific computational studies providing predicted spectroscopic data for this compound are not available in the reviewed literature.
Conformational Analysis: A thorough conformational analysis would involve identifying the stable conformers of this compound and determining their relative energies. This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional structure. Such an analysis would typically involve scanning the potential energy surface by systematically rotating the rotatable bonds. However, no specific conformational analysis studies for this compound have been found.
While computational studies on related heterocyclic compounds like isothiazole and benzothiazole (B30560) derivatives exist, providing general methodologies researchgate.netnih.govplos.org, the direct application and reporting of results for this compound are absent from the current body of scientific publications.
Applications of 5 Chloro 1,1 Dioxo Isothiazol 3 One in Organic Synthesis
5-Chloro-1,1-dioxo-isothiazol-3-one as a Building Block for Complex Heterocyclic Systems
The inherent reactivity of the isothiazolone (B3347624) core, combined with the presence of a strategic chlorine substituent, positions this compound as a powerful tool for the synthesis of intricate heterocyclic structures.
Synthesis of Fused-Ring Systems Incorporating the Isothiazolone Moiety
The electrophilic nature of the carbon atom bearing the chlorine in this compound makes it a prime candidate for reactions with binucleophilic species, leading to the formation of fused heterocyclic systems. Analogous to the reactions of other activated chloroheterocycles, this compound can be expected to react with a variety of nucleophiles to construct novel ring systems. For instance, the reaction with aminothiols or aminophenols could lead to the formation of thiazolo- or oxazolo-fused isothiazolones.
The synthesis of fused heterocycles often relies on the reactivity of precursors with multiple functional groups. The reaction of 5-substituted-4-amino-3-mercapto-(4H)-1,2,4-triazoles with various electrophiles has been shown to produce a range of fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b]-5H-pyrazole derivatives. researchgate.net This highlights the potential of appropriately functionalized isothiazolones to undergo similar transformations.
A plausible synthetic route towards fused systems could involve the initial substitution of the chlorine atom by a nucleophilic group, followed by an intramolecular cyclization. The versatility of this approach would allow for the creation of a diverse library of fused isothiazolones with potential applications in medicinal chemistry and materials science.
Role in the Construction of Macrocyclic Structures
Macrocycles are of significant interest due to their wide range of biological activities. The synthesis of macrocyclic peptides containing a thiazole (B1198619) moiety has been successfully achieved through an intramolecular thioalkylation reaction. nih.gov This approach involves the reaction of a sulfur nucleophile with an N-terminal 4-chloromethyl thiazole. nih.gov By analogy, this compound could serve as a key component in macrocyclization strategies.
The general strategy would involve linking the isothiazolone moiety to a peptide or other molecular chain at one end, and then utilizing the reactive chloro group for an intramolecular ring-closing reaction with a nucleophilic group at the other end of the chain. This would generate a macrocycle containing the rigid and biologically relevant isothiazolone-1,1-dioxide core. The stability and conformational rigidity imparted by such a core could be advantageous in the design of new therapeutic agents.
Precursor to Novel Organic Scaffolds and Architectures
The isothiazolone ring system is a recognized scaffold in medicinal chemistry. nih.gov The reactivity of this compound allows for its elaboration into a variety of novel organic scaffolds. Nucleophilic substitution of the chlorine atom with different amines, alcohols, or thiols can introduce a wide range of functional groups and molecular diversity.
For example, the synthesis of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives has been reported, demonstrating the feasibility of modifying the isothiazole (B42339) core. mdpi.com These derivatives have shown antiproliferative activity, underscoring the potential of isothiazole-based scaffolds in drug discovery. mdpi.com
The reaction of related 5-chloroisoxazoles with various nucleophiles has been shown to yield 2H-azirine-2-carboxamides, which are themselves versatile synthetic intermediates. mdpi.com This suggests that this compound could potentially undergo similar ring transformations to afford novel, strained heterocyclic systems.
Utility in Material Science Precursors (focus on chemical synthesis, not material properties)
The synthesis of functional materials often requires precursors with specific electronic and structural properties. The isothiazole ring is a component of some functional organic materials. For instance, derivatives of isothiazole have been investigated for their antiviral properties, indicating their potential interaction with biological macromolecules. nih.gov
The reactivity of this compound allows for its incorporation into larger conjugated systems, which are the cornerstone of many organic electronic materials. The synthesis of (5-arylisoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanols and their subsequent conversion to other functional derivatives demonstrates the potential to build complex molecular architectures based on the isothiazole core. researchgate.net These strategies could be adapted to synthesize precursors for polymers, dyes, or other functional materials.
Role in Ligand Design for Organometallic Chemistry
The design of ligands is crucial for the development of new organometallic catalysts and complexes with unique properties. The isothiazole moiety, with its nitrogen and sulfur heteroatoms, can act as a coordinating unit for metal centers. The synthesis of ferrocenyl/phenyl isothiazole-3-thiones and isoselenazole-3-selenones highlights the ability of the isothiazole ring to be incorporated into organometallic structures. rsc.org
This compound can be envisioned as a starting material for the synthesis of novel ligands. The chlorine atom can be substituted with a variety of coordinating groups, such as pyridines, phosphines, or other heterocycles, to create bidentate or multidentate ligands. The electronic properties of the isothiazolone-1,1-dioxide core can influence the coordination chemistry of the resulting ligands and the catalytic activity of their metal complexes. The synthesis of such ligands would open up new avenues in the field of organometallic chemistry and catalysis.
Environmental Chemistry and Degradation Pathways of 5 Chloro 1,1 Dioxo Isothiazol 3 One
Photolytic Degradation Mechanisms and Products of 5-Chloro-1,1-dioxo-isothiazol-3-one
The photolytic degradation of this compound in the environment is anticipated to be a significant transformation pathway. Isothiazolinones, in general, are susceptible to degradation by light, particularly UV radiation. europa.eu For chlorinated compounds, photolysis can often lead to the cleavage of the carbon-chlorine bond. In the case of this compound, this would result in the formation of 1,1-dioxo-isothiazol-3-one and a chloride radical.
Furthermore, the isothiazole (B42339) ring itself can undergo photolytic cleavage. Studies on other isothiazolinones have shown that photodegradation can lead to the fragmentation of the heterocyclic ring, resulting in the formation of simpler, often less toxic, organic molecules. nih.gov The high-energy photons from sunlight can induce isomerization, oxidation, and hydrolysis processes. nih.gov For this compound, potential photoproducts could include various smaller organic acids and amides resulting from the breakdown of the ring structure. The sulfone group is generally considered to be stable under photolytic conditions.
Table 1: Postulated Photolytic Degradation Products of this compound
| Parent Compound | Potential Photolytic Degradation Products | Postulated Mechanism |
| This compound | 1,1-dioxo-isothiazol-3-one | Dechlorination |
| Smaller organic acids and amides | Ring cleavage and oxidation | |
| Chloride radical | Dechlorination |
Biodegradation Pathways in Environmental Systems
Biodegradation is a crucial process for the removal of organic compounds from the environment. Isothiazolone (B3347624) biocides are known to biodegrade relatively quickly in aquatic environments, with half-lives often being less than 26 hours. researchgate.net The primary mechanism of biodegradation involves the enzymatic cleavage of the isothiazolone ring by microorganisms. researchgate.net This initial cleavage is followed by the subsequent oxidation of the resulting fragments, ultimately leading to the formation of carbon dioxide and other simple organic molecules. researchgate.net
For this compound, it is hypothesized that microorganisms capable of degrading other isothiazolinones would also be able to break down this compound. The biodegradation would likely commence with the opening of the isothiazole ring, a step that significantly reduces the biocidal activity of the molecule. The presence of the sulfone group may influence the rate of biodegradation, potentially making the compound more resistant to microbial attack compared to non-oxidized isothiazolinones. However, the fundamental pathway of ring cleavage followed by oxidation is expected to be conserved.
Chemical Hydrolysis and Other Abiotic Transformation Processes
Chemical hydrolysis is another important abiotic degradation pathway for many organic compounds in the environment. The stability of the isothiazolone ring is pH-dependent. While stable in acidic media, isothiazolinones can undergo degradation in alkaline solutions, with the rate of degradation increasing with pH. epa.gov This degradation in alkaline conditions typically involves the nucleophilic attack of a hydroxide (B78521) ion on the isothiazole ring, leading to ring opening.
For this compound, a similar pH-dependent hydrolysis is expected. The sulfone group is generally stable to hydrolysis, so the primary point of hydrolytic attack would be the isothiazole ring. In alkaline waters, this compound would likely hydrolyze to form ring-opened products.
Other abiotic transformation processes could also contribute to the degradation of this compound. For instance, iron-dependent degradation has been observed for 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMI), where the presence of iron accelerates the degradation process. researchgate.net It is plausible that similar metal-catalyzed degradation could occur for this compound in iron-rich environments.
Environmental Metabolite Identification and Persistence Analysis
Table 2: Potential Environmental Metabolites of this compound and Their Persistence
| Metabolite | Formation Pathway | Anticipated Persistence |
| 1,1-dioxo-isothiazol-3-one | Photolytic dechlorination | Potentially more persistent than the parent compound due to the absence of the labile chlorine atom, but still susceptible to biodegradation and hydrolysis. |
| Ring-opened products (e.g., sulfonylated organic acids and amides) | Biodegradation, Hydrolysis | Generally expected to be less persistent and more readily biodegradable than the parent compound. |
| Carbon dioxide | Complete mineralization | Not persistent. |
The persistence of these metabolites in the environment will depend on their chemical structure and susceptibility to further degradation. The dechlorinated product, 1,1-dioxo-isothiazol-3-one, might exhibit greater persistence than the parent compound due to the removal of the reactive chlorine atom. However, it would still be subject to biodegradation and hydrolysis of the isothiazole ring. The smaller, ring-opened products are generally expected to be readily biodegradable and thus have low persistence in the environment. The ultimate fate of the carbon and sulfur from the molecule would be incorporation into biomass or mineralization to carbon dioxide and sulfate.
Future Directions and Emerging Research Areas for 5 Chloro 1,1 Dioxo Isothiazol 3 One
Integration with Flow Chemistry and Automation in Synthesis
The synthesis of isothiazolone (B3347624) derivatives is increasingly moving from traditional batch processing to more efficient and controlled continuous flow methodologies. Flow chemistry offers significant advantages, including enhanced safety when handling reactive intermediates, improved reaction efficiency, and scalability. The automation of these processes further reduces manual intervention and enhances reproducibility. nih.gov
Future research will likely focus on developing fully automated, multi-step continuous flow systems for the synthesis of 5-Chloro-1,1-dioxo-isothiazol-3-one and its analogues. nih.gov This approach allows for the rapid generation of a library of derivatives for screening purposes. For instance, the synthesis of related heterocyclic compounds like 2-(1H-indol-3-yl)thiazoles has been successfully demonstrated in a multistep flow process, achieving high yields in minutes. nih.gov Similar principles can be applied to isothiazolone synthesis. Research has shown that for certain cyclization reactions that are prone to polymerization in batch reactors, a continuous flow reactor is necessary to achieve the desired product. google.com The automation of analytical steps, such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) in conjunction with chromatography, is also a key area of development for process monitoring and quality control. nih.gov
Table 1: Comparison of Batch vs. Flow Chemistry for Isothiazolone Synthesis
| Feature | Traditional Batch Synthesis | Flow Chemistry & Automation |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours nih.gov |
| Safety | Higher risk with hazardous reagents/intermediates | Enhanced safety due to small reaction volumes |
| Scalability | Challenging, often requires re-optimization | Simpler scale-up by running the system for longer |
| Process Control | Limited control over temperature and mixing | Precise control over reaction parameters |
| Reproducibility | Can be variable | High reproducibility due to automation researchgate.net |
Advanced Catalyst Development for this compound Reactions
Catalysis is central to the synthesis of the isothiazolone core. While traditional methods often rely on stoichiometric reagents, modern research is geared towards developing more efficient and sustainable catalytic systems. A significant area of advancement has been the use of metal catalysts, such as copper, to facilitate the key C–S and S–N bond formations required for creating the isothiazole (B42339) ring. nih.gov For example, copper(I) iodide (CuI) and copper(I) bromide (CuBr) have been used effectively in the synthesis of benzisothiazolinone (BIT) from halo-benzamides and a sulfur source. nih.gov
The future in this domain points towards two main trajectories: the refinement of metal-based catalysts and the development of metal-free alternatives. Research into solid acid catalysts, such as various zeolites (HZSM-5, HY, H-Beta), has shown promise for related intramolecular cyclizations in continuous flow reactors, offering advantages in terms of catalyst recovery and reuse. google.com Furthermore, there is a strong push towards "greener" chemistry, which would involve designing reactions that proceed efficiently without metal catalysts and utilize environmentally benign solvents. nih.gov
Table 2: Emerging Catalytic Systems for Isothiazolone Synthesis
| Catalyst Type | Example(s) | Key Advantages | Research Focus |
|---|---|---|---|
| Copper Catalysts | CuI, CuBr with ligands like L-proline nih.gov | High yields, facilitates key bond formations nih.gov | Developing more active and recyclable ligand systems. |
| Solid Acid Catalysts | HZSM-5, H-Beta, H-Mordenite google.com | Reusable, suitable for flow chemistry google.com | Optimizing catalyst structure and reaction conditions. |
| Metal-Free Catalysts | (Prospective) | Environmentally benign, avoids metal contamination | Discovery of organic catalysts for cyclization reactions. nih.gov |
Rational Design of Next-Generation Isothiazolone Derivatives (focus on chemical design principles)
The 5-chloro-isothiazolone core is a powerful pharmacophore, and its biological activity can be finely tuned through structural modifications. nih.gov The rational design of new derivatives is guided by structure-activity relationship (SAR) studies, which systematically correlate changes in molecular structure with changes in biological effect.
A key design principle emerging from recent research is the critical importance of the chloro-substituent at the 5-position of the isothiazolone ring for potent bactericidal activity. nih.gov SAR studies on a series of analogues targeting carbapenem-resistant Enterobacterales (CRE) demonstrated that compounds with a 5-chloro group were significantly more potent than derivatives with substituents at other positions. nih.gov Further modifications focus on the N-substituent, where aryl groups, such as N-(4-chlorophenyl), have been shown to confer exceptionally high activity against multi-drug resistant bacterial strains. nih.gov Conversely, oxidation of the sulfur atom to a sulfone (a 1,1-dioxide, as in the subject compound) has been shown in some contexts to significantly decrease or eliminate bactericidal activity, suggesting the sulfur's oxidation state is a critical design parameter. nih.gov
Future design strategies will leverage computational modeling and a deeper understanding of target-ligand interactions to create derivatives with enhanced potency, selectivity, and improved pharmacological profiles. This includes designing molecules for specific applications, such as anticancer or anti-inflammatory agents. researchgate.netnih.gov
Table 3: Key Principles for Rational Design of Isothiazolone Derivatives
| Structural Position | Modification Strategy | Impact on Activity (Example: Antibacterial) | Reference |
|---|---|---|---|
| 5-Position | Introduction of a chloro-group | Essential for high potency against resistant bacteria. | nih.gov |
| N-Position | Substitution with substituted aryl groups | Can dramatically increase bactericidal effect. | nih.gov |
| Sulfur Atom | Oxidation to sulfone/dioxide | May significantly reduce or abolish antibacterial activity. | nih.gov |
| Ring Scaffold | Fusion with other rings (e.g., benzo) | Creates new derivatives with different biological targets (e.g., antipsychotics). | google.com |
Cross-Disciplinary Research Opportunities Involving this compound Chemistry
The unique reactivity of the isothiazolone ring opens up numerous opportunities for collaboration across scientific disciplines. The well-established antimicrobial properties are finding new life in advanced applications beyond simple preservation.
In medicinal chemistry , the focus is on developing potent agents against drug-resistant pathogens. Derivatives of 5-chloroisothiazolone have shown remarkable efficacy against CRE and MRSA, suggesting a path to new antibiotics. nih.gov Beyond antibacterial action, the isothiazolone scaffold is being explored for its potential as an anticancer, anti-HIV, and anti-inflammatory agent. researchgate.netnih.gov The ability of some derivatives to act as enzyme inhibitors or receptor antagonists further broadens their therapeutic potential. researchgate.netgoogle.com
In materials science and engineering , isothiazolinones are being investigated for advanced applications such as the prevention of microbial contamination and corrosion in specialized environments like aircraft fuel systems. nih.gov The inherent biocidal activity combined with potential corrosion-inhibiting properties makes these compounds ideal candidates for integration into coatings, polymers, and industrial fluids. nih.gov
Future research will likely see the development of "smart" materials that incorporate this compound or its derivatives, allowing for the controlled release of the active agent in response to specific environmental triggers. This could lead to more efficient and longer-lasting protection against microbial growth and material degradation.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT/MCI) |
| 1,2-benzisothiazol-3(2H)-one (BIT) |
| 2-(1H-indol-3-yl)thiazole |
| 5-chloro-2,3-dihydro-1H-inden-1-one |
| Copper(I) iodide |
| Copper(I) bromide |
| N-(4-chlorophenyl)-5-chloroisothiazol-3(2H)-one |
| 1-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)semicarbazide |
Q & A
Q. Basic
- HPLC-MS : Quantify impurities and confirm molecular weight (e.g., using C18 columns with acetonitrile/water gradients) .
- NMR (¹H/¹³C) : Identify structural anomalies; compare shifts with reference spectra from NIST Chemistry WebBook .
- XRD : Resolve crystallographic data for polymorph identification .
How can computational modeling predict the compound’s reactivity in biological systems?
Q. Advanced
- Use Molecular Operating Environment (MOE) to simulate binding affinities with target enzymes (e.g., cytochrome P450) .
- Perform DFT calculations (Gaussian or ORCA) to map electron distribution in the isothiazolone ring, correlating with electrophilic reactivity .
- Validate predictions with in vitro assays (e.g., ROS generation in HepG2 cells) .
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic
- PPE : Chemical-resistant gloves (EN 374 certified), full-face shields, and FFP2 respirators in poorly ventilated areas .
- Containment : Use closed systems to avoid environmental release; test glove permeability before reuse .
- First Aid : Immediate decontamination with pH-neutral cleansers for skin contact; seek medical evaluation for ocular exposure .
What experimental designs optimize stability studies under varying pH and temperature conditions?
Q. Advanced
- Kinetic Stability Assays : Incubate the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via UV-Vis spectroscopy (λ = 270 nm) and LC-MS .
- Arrhenius Modeling : Calculate activation energy (Eₐ) to predict shelf life .
- Light Sensitivity : Use quartz cells to assess photodegradation under UV/visible light .
How do solvent systems influence solubility, and what predictive tools guide solvent selection?
Q. Basic
- Solubility Screening : Use shake-flask method with solvents like DMSO, methanol, or chloroform. Measure saturation points via gravimetry .
- Hansen Solubility Parameters (HSP) : Predict compatibility using HSPiP software, focusing on δD (dispersion), δP (polar), and δH (hydrogen bonding) .
What strategies validate the compound’s mechanism of action in antimicrobial studies?
Q. Advanced
- Time-Kill Assays : Expose bacterial cultures (e.g., E. coli ATCC 25922) to sub-MIC concentrations; plate counts at 0–24 hours .
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in fungal hyphae .
- Proteomics : Identify protein targets via 2D gel electrophoresis and MALDI-TOF .
How can researchers mitigate interference from ammonium chloride impurities during synthesis?
Q. Basic
- Recrystallization : Purify crude product using ethanol/water mixtures (3:1 v/v) to precipitate NH₄Cl .
- Ion Chromatography : Quantify Cl⁻ content post-synthesis; validate purity with conductivity detection .
What methodologies reconcile conflicting spectral data (e.g., NMR shifts) across literature sources?
Q. Advanced
- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., ACD/Labs or ChemDraw).
- Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)₃) to resolve overlapping peaks in crowded spectra .
- Collaborative Databases : Upload raw spectral files to platforms like RCSB PDB for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
